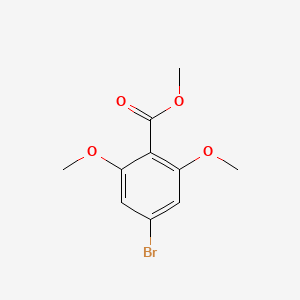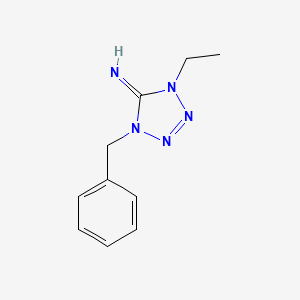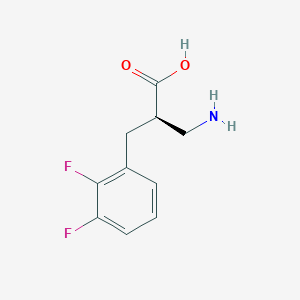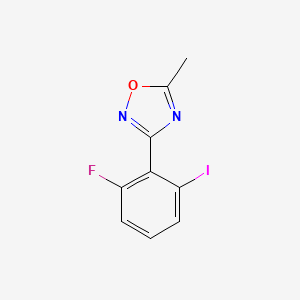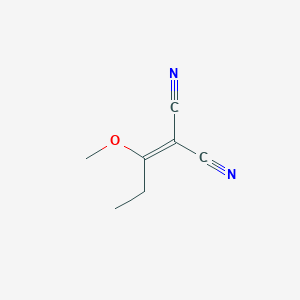
2-(1-Methoxypropylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxy-propylidene)-malononitrile is an organic compound with a unique structure that includes a methoxy group and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxy-propylidene)-malononitrile typically involves the reaction of malononitrile with a suitable methoxy-propylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Methoxy-propylidene)-malononitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxy-propylidene)-malononitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Methoxy-propylidene)-malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Methoxy-propylidene)-malononitrile involves its interaction with various molecular targets and pathways. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that can interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A related compound with similar structural features.
2-Pyrrolidinone, 1-methyl-: Another compound with a methoxy group and a nitrogen-containing ring.
Uniqueness
2-(1-Methoxy-propylidene)-malononitrile is unique due to its combination of a methoxy group and a malononitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(1-methoxypropylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-3-7(10-2)6(4-8)5-9/h3H2,1-2H3 |
InChI Key |
IRFXQUPPGVIXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)

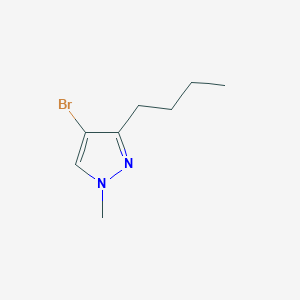
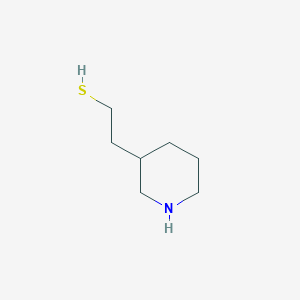
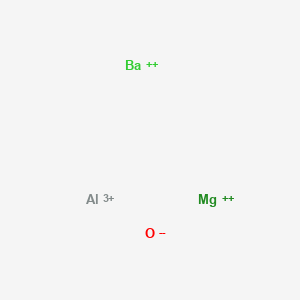
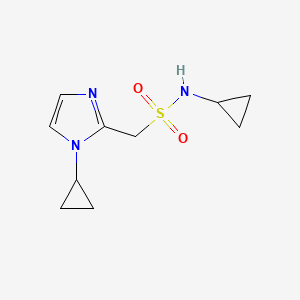
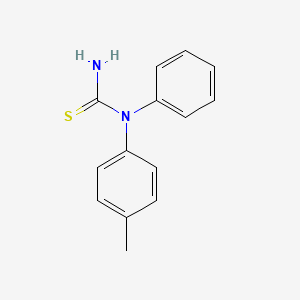
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
